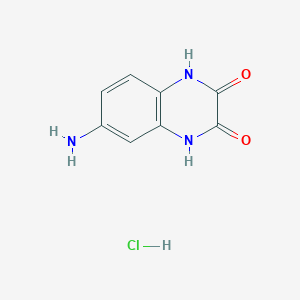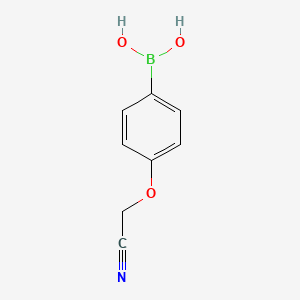
6-アミノ-1,4-ジヒドロキノキサリン-2,3-ジオン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
作用機序
Target of Action
Quinoxaline derivatives, a class of compounds to which this compound belongs, have been associated with potential pharmacological activities .
Mode of Action
It’s worth noting that quinoxaline derivatives have been found to exhibit substantial antiviral activity .
Biochemical Pathways
Quinoxaline-2,3-diones have been evaluated to exhibit d-amino acid oxidase (daao) inhibitory activities .
Pharmacokinetics
The molecular weight of the compound is 21362 , which could influence its pharmacokinetic properties.
Result of Action
Quinoxaline derivatives have been associated with antiviral and potential pharmacophore activities .
生化学分析
Biochemical Properties
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidase (DAAO), where it acts as an inhibitor . This interaction is crucial for studying the modulation of enzyme activity and understanding the biochemical pathways involving d-amino acids. The compound’s ability to inhibit DAAO suggests its potential use in therapeutic applications for nervous system-associated diseases .
Cellular Effects
The effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride on cellular processes are profound. It has been observed to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in certain cell lines . This indicates its potential as an anti-cancer agent, as it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function highlights its importance in cancer research and therapy development .
Molecular Mechanism
At the molecular level, 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of d-amino acid oxidase by forming hydrogen bonds and π-π stacking interactions with the enzyme’s active site . These interactions lead to the inhibition of enzyme activity, which in turn affects the metabolic pathways involving d-amino acids. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride have been studied over time. Studies have shown that the compound can maintain its inhibitory activity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits d-amino acid oxidase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe use in research and potential clinical applications .
Metabolic Pathways
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is involved in metabolic pathways that include the oxidation of d-amino acids. It interacts with enzymes such as d-amino acid oxidase, which plays a key role in the catabolism of d-amino acids . The compound’s inhibitory effect on this enzyme can alter metabolic flux and affect the levels of metabolites involved in these pathways .
Transport and Distribution
The transport and distribution of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride within cells and tissues are influenced by its interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s use in biochemical research and therapeutic applications .
Subcellular Localization
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can interact with its target enzymes and proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method . The reaction conditions are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . These catalysts facilitate the efficient synthesis of quinoxaline derivatives, including 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride.
化学反応の分析
Types of Reactions: 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield 1,4-dihydroquinoxaline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products:
類似化合物との比較
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: Known for its corrosion inhibition properties.
6-Chlorobenzo[d]isoxazol-3-ol: A potent DAAO inhibitor.
3-Hydroxyquinolin-2(1H)-one: Another DAAO inhibitor with similar pharmacophore features.
Uniqueness: 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride stands out due to its unique combination of amino and quinoxaline functionalities, which contribute to its diverse chemical reactivity and broad range of applications in scientific research .
特性
IUPAC Name |
6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSNUTFOAWAGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)









